molecular formula C20H16N2OS B257707 3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B257707
M. Wt: 332.4 g/mol
InChI Key: XWPYBTBJWJOOAF-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with the molecular formula C26H20N2OS This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 4-phenylthiazol-2-ylidene, followed by the introduction of the phenylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or furyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole compounds.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
  • Tri(2-furyl)phosphine
  • N-(2-furylmethyl)-4-[(1E)-3-oxo-3-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}-1-propen-1-yl]benzenesulfonamide

Uniqueness

3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its unique combination of the thiazole ring with furylmethyl and phenyl groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H16N2OS/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18/h1-13,15H,14H2

InChI Key

XWPYBTBJWJOOAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4

Origin of Product

United States

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